molecular formula C11H10N4S B604678 8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione CAS No. 354548-36-0

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione

Cat. No. B604678
M. Wt: 230.29g/mol
InChI Key: IGWALTZGBYKKEF-UHFFFAOYSA-N
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Description

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione (ETIT) is a novel synthetic molecule, first synthesized and characterized by researchers at the University of California, Berkeley in 2018. It is a member of the triazinoindole family of molecules, which are known for their unusual structural properties and potential applications in various scientific fields. ETIT has been studied for its unique chemical and physical properties, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

Scientific Field:

Medicinal Chemistry and Oncology

Summary:

The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy. Researchers have designed and synthesized a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety using a ring-fusion strategy based on the structure of an iron chelator called VLX600 . Among these derivatives, compound 3k displayed the strongest antiproliferative activity in vitro against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with IC50 values ranging from 0.59 to 1.31 μM. Importantly, it exhibited lower cytotoxicity against normal cells (HEK293) compared to VLX600.

Experimental Procedures:

Results:

Novel Tert-Butyl-Substituted Derivatives

Scientific Field:

Organic Chemistry and Drug Design

Summary:

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems led to structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives. These compounds are likely to be biologically active and could serve as lead compounds for drug development .

Experimental Procedures:

Results:

Molecular Docking Studies as Anti-HIV-1 Agents

Scientific Field:

Computational Chemistry and Virology

Summary:

Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their potential as anti-HIV-1 agents .

Experimental Procedures:

Results:

properties

IUPAC Name

8-ethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-6-3-4-8-7(5-6)9-10(12-8)13-11(16)15-14-9/h3-5H,2H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWALTZGBYKKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=NC(=S)NN=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione

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